molecular formula C17H20ClN5O2 B2504608 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 369605-56-1

7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2504608
CAS RN: 369605-56-1
M. Wt: 361.83
InChI Key: JNZMKUSTBHINAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

  • Photoactivation Mechanisms : Certain derivatives of this compound can release free GABA (γ-amino butyric acid) via a photoactivation mechanism, potentially affecting GABAergic neurotransmission .

Scientific Research Applications

Synthesis and Protective Groups

One area of research has focused on the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, which involves the use of protective groups to prevent simultaneous debenzylation at both N1 and N7 positions. The study by Khaliullin and Shabalina (2020) introduced thietanyl as a protective group for the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, highlighting its advantages such as stability upon nucleophilic substitution by amines and mild experimental conditions Khaliullin & Shabalina, 2020.

Pharmacological Activities

Research has also explored the pharmacological activities of purine dione derivatives. For instance, a study by Chłoń-Rzepa et al. (2004) synthesized and tested derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity, finding significant prophylactic antiarrhythmic activity in some derivatives Chłoń-Rzepa et al., 2004.

Potential for Anticancer Activity

Another significant application is in the development of anticancer agents. Hayallah (2017) designed and synthesized olomoucine analogues of purine-diones showing promising anticancer activity against the human breast cancer cell line MCF-7, demonstrating the potential of these compounds in cancer therapy Hayallah, 2017.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Mo et al. (2015) reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors, showing moderate to good inhibitory activities, highlighting their potential in managing conditions like diabetes Mo et al., 2015.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-8-6-7-9-12(11)18/h6-9H,4-5,10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZMKUSTBHINAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.